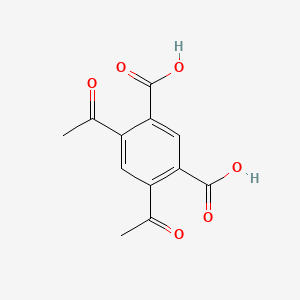
3,3'-(Prop-1-ene-1,3-diyl)di(oxolane-2,5-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(Prop-1-ene-1,3-diyl)di(oxolane-2,5-dione) is a chemical compound that belongs to the class of dioxolanes. Dioxolanes are cyclic acetals derived from carbonyl compounds and diols. This particular compound features a propene bridge connecting two oxolane-2,5-dione rings, making it a unique structure in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Prop-1-ene-1,3-diyl)di(oxolane-2,5-dione) typically involves the reaction of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with a Dean-Stark apparatus to continuously remove water from the reaction mixture . Other methods may involve the use of orthoesters or molecular sieves for effective water removal .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as toluenesulfonic acid or zirconium tetrachloride (ZrCl4) are commonly employed to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(Prop-1-ene-1,3-diyl)di(oxolane-2,5-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like KMnO4 or OsO4.
Reduction: Reduction can be achieved using reagents such as LiAlH4 or NaBH4.
Substitution: It can undergo nucleophilic substitution reactions with reagents like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH.
Reduction: LiAlH4, NaBH4, H2/Ni, H2/Rh.
Substitution: RLi, RMgX, RCuLi, NH3, RNH2.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactones or related cleavage products, while reduction typically results in the formation of alcohols .
Applications De Recherche Scientifique
3,3’-(Prop-1-ene-1,3-diyl)di(oxolane-2,5-dione) has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3,3’-(Prop-1-ene-1,3-diyl)di(oxolane-2,5-dione) involves its ability to form stable cyclic structures, which can interact with various molecular targets. The compound’s reactivity with nucleophiles and electrophiles allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxanes: Similar to 1,3-dioxolanes but with a six-membered ring structure.
1,3-Dioxolanes: Compounds with a five-membered ring structure, similar to the target compound.
Uniqueness
3,3’-(Prop-1-ene-1,3-diyl)di(oxolane-2,5-dione) is unique due to its propene bridge connecting two oxolane-2,5-dione rings. This structure imparts distinct chemical properties and reactivity compared to other dioxolanes and dioxanes .
Propriétés
Numéro CAS |
65838-00-8 |
|---|---|
Formule moléculaire |
C11H10O6 |
Poids moléculaire |
238.19 g/mol |
Nom IUPAC |
3-[3-(2,5-dioxooxolan-3-yl)prop-2-enyl]oxolane-2,5-dione |
InChI |
InChI=1S/C11H10O6/c12-8-4-6(10(14)16-8)2-1-3-7-5-9(13)17-11(7)15/h1-2,6-7H,3-5H2 |
Clé InChI |
YQOCEZJDYYSSTL-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)OC1=O)CC=CC2CC(=O)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



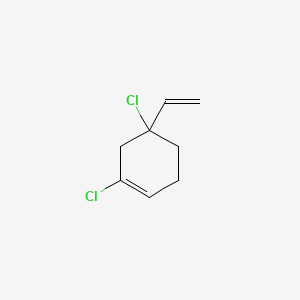


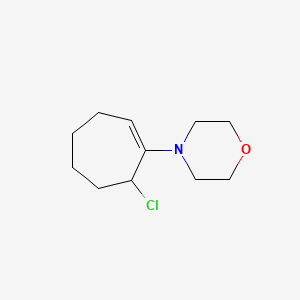
![1-Oxa-4-thiaspiro[4.11]hexadecane](/img/structure/B14470960.png)
![{[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid](/img/structure/B14470964.png)
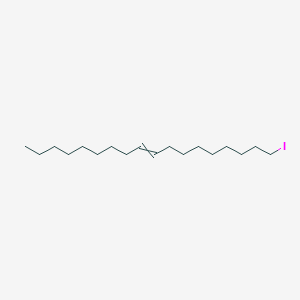
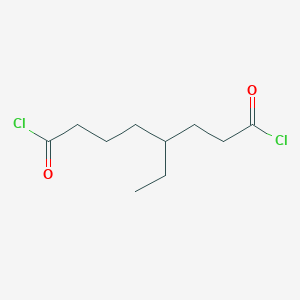
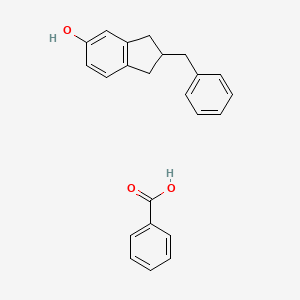
![Phenol, 2-[[(4-methylphenyl)imino]methyl]-6-nitro-](/img/structure/B14470995.png)
![Ethyl 3-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14470997.png)
![2H,2'H-[4,4'-Bi-1,3-dithiole]-2,2'-dione](/img/structure/B14471004.png)
